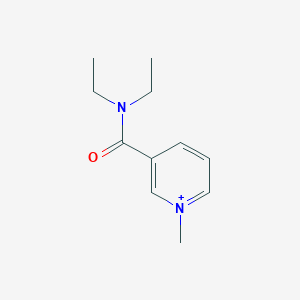

3-(Diethylcarbamoyl)-1-methylpyridinium

Description

3-(Diethylcarbamoyl)-1-methylpyridinium iodide (CAS: 1013-86-1) is a quaternary ammonium compound with a pyridinium core. Its molecular formula is C₁₁H₁₇N₂O·I, and it features a 1-methylpyridinium backbone substituted at the 3-position with a diethylcarbamoyl group (N,N-diethylcarboxamide). The iodide ion serves as the counterion, enhancing its solubility in polar solvents .

This compound belongs to the class of pyridinium salts, which are widely studied for their applications in pharmaceuticals, ionic liquids, and chemical synthesis.

Properties

Molecular Formula |

C11H17N2O+ |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide |

InChI |

InChI=1S/C11H17N2O/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10/h6-9H,4-5H2,1-3H3/q+1 |

InChI Key |

BEPUNMMUQLADTP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=C[N+](=CC=C1)C |

Canonical SMILES |

CCN(CC)C(=O)C1=C[N+](=CC=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Diethylcarbamoyl)-1-methylpyridinium iodide are best understood when compared to analogous pyridinium derivatives and related heterocyclic compounds. Below is a detailed analysis:

Pyridostigmine Bromide

Structure: 3-[[(Dimethylamino)carbonyl]oxy]-1-methylpyridinium bromide . Key Differences:

- Substituent at Position 3 : Pyridostigmine contains a dimethylcarbamoyloxy group (ester linkage), whereas 3-(Diethylcarbamoyl)-1-methylpyridinium has a diethylcarbamoyl group (amide linkage).

- Counterion : Bromide (Br⁻) vs. iodide (I⁻), affecting solubility and crystal packing.

- Applications : Pyridostigmine is a clinically used cholinergic agent (e.g., for myasthenia gravis), highlighting how substituent modifications (e.g., ester vs. amide, dimethyl vs. diethyl) alter biological targeting and efficacy .

Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives

Structure : Derivatives feature a thiosemicarbazone group attached to pyridine-3-carbaldehyde (e.g., compounds 1–8 in ) .

Key Differences :

- Functional Groups : Thiosemicarbazones contain a sulfur-rich backbone, enabling metal chelation, unlike the ionic pyridinium structure.

- Solubility : These derivatives dissolve in organic solvents (e.g., DMSO, chloroform), whereas 3-(Diethylcarbamoyl)-1-methylpyridinium iodide is more polar and water-soluble due to its ionic nature .

- Applications : Thiosemicarbazones are explored for antimicrobial and anticancer activity, contrasting with pyridinium salts’ roles in neurotransmission or ionic liquids .

(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid

Structure : A dihydropyridine derivative with a boronic acid group at position 3 .

Key Differences :

- Ring Saturation : The partially hydrogenated pyridine ring reduces aromaticity, altering electronic properties.

- Reactivity : The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, whereas the diethylcarbamoyl group in 3-(Diethylcarbamoyl)-1-methylpyridinium iodide is inert under similar conditions .

- Applications : Dihydropyridines are intermediates in organic synthesis, while pyridinium salts are utilized in drug delivery or surfactants .

1-β-D-Ribosyl-3-Pyridinecarboxamide

Structure : A ribose-conjugated pyridinecarboxamide (e.g., FDB022281) .

Key Differences :

- Sugar Moiety : The ribosyl group enables nucleoside-like behavior, unlike the alkylated pyridinium structure.

- Biological Role : Such compounds may mimic nucleotides, targeting viral polymerases, whereas 3-(Diethylcarbamoyl)-1-methylpyridinium iodide lacks this sugar-mediated specificity .

Research Findings and Industrial Relevance

- Synthetic Versatility : The diethylcarbamoyl group in 3-(Diethylcarbamoyl)-1-methylpyridinium iodide is derived from diethylcarbamoyl chloride , a key intermediate in agrochemical and pharmaceutical synthesis .

- Material Science : Pyridinium salts are investigated as ionic liquids due to their low volatility and thermal stability, with the diethylcarbamoyl group enhancing hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.